Pyrazineacetamide, thio-

Description

Contextualization within the Chemistry of Pyrazine (B50134) Derivatives

Pyrazine is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. imist.ma This structural motif is found in numerous natural and synthetic compounds and is a cornerstone in the development of various pharmaceuticals. imist.mataylorandfrancis.com The introduction of different functional groups onto the pyrazine ring can significantly modulate its physicochemical properties and biological activity. imist.ma

"Pyrazineacetamide, thio-," more systematically known as pyrazine-2-carbothioamide (B133990), belongs to a subset of pyrazine derivatives characterized by a thioamide group (-CSNH2) attached to the pyrazine ring. medchemexpress.comsigmaaldrich.combiosynce.com This is a critical substitution, as the replacement of the oxygen atom in the corresponding amide (pyrazinamide) with a sulfur atom can alter the compound's electronic distribution, lipophilicity, and hydrogen bonding capabilities, thereby influencing its interaction with biological targets. psu.edu

Pyrazinamide (B1679903) itself is a crucial first-line drug in the treatment of tuberculosis, known for its unique ability to target semi-dormant tubercle bacilli. psu.edu The exploration of thio-functionalized analogues like pyrazine-2-carbothioamide is a logical progression in the quest for new therapeutic agents. psu.eduresearchgate.net

Historical Development and Significance of Thio-Functionalized Pyrazine Compounds in Academic Research

The development of thio-functionalized pyrazine compounds is intrinsically linked to the history of pyrazinamide and the ongoing effort to combat drug-resistant tuberculosis. Pyrazinamide was first synthesized in the 1950s and quickly became a vital component of multi-drug therapy for tuberculosis. psu.edu Its success spurred further research into related structures to understand structure-activity relationships and discover compounds with improved efficacy or a broader spectrum of activity.

Early research into pyrazine derivatives largely focused on modifications of the amide group and substitutions on the pyrazine ring. researchgate.net The introduction of a thioamide group, creating pyrazine-2-carbothioamide and its derivatives, represented a significant area of investigation. Studies have shown that thioamides can exhibit enhanced antimicrobial activity compared to their amide counterparts. psu.eduresearchgate.net For instance, research has demonstrated that certain 5-aroylpyrazine-2-carbothioamides show promising activity against Mycobacterium tuberculosis and various fungal strains. psu.eduresearchgate.net

The significance of these compounds in academic research lies in their potential to overcome the limitations of existing drugs. They serve as valuable probes for understanding the mechanism of action of pyrazinamide and as lead compounds for the development of new anti-infective agents.

Overview of Current Research Trajectories for Pyrazineacetamide, Thio- Analogues

Current research on analogues of "Pyrazineacetamide, thio-" is multifaceted, exploring various chemical modifications to enhance their therapeutic potential. These research trajectories primarily focus on:

Synthesis of Novel Derivatives: Researchers are actively synthesizing new analogues by introducing different substituents at various positions of the pyrazine ring and by modifying the thioamide group. researchgate.netrsc.orgnih.gov This includes the creation of hybrid molecules that combine the pyrazine-carbothioamide scaffold with other pharmacologically active moieties, such as 1,2,4-triazoles or 4-phenylthiazol-2-amines, to potentially achieve synergistic effects or novel mechanisms of action. rsc.orgnih.govrsc.org

Antimicrobial Evaluation: A significant portion of the research is dedicated to evaluating the in vitro and in vivo antimicrobial activity of these compounds against a range of pathogens. nih.govnih.govnih.gov This includes testing against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, as well as other bacteria and fungi. nih.govnih.gov For example, 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide has shown broad-spectrum activity against multiple mycobacterial species. nih.govrsc.org

Structure-Activity Relationship (SAR) Studies: A crucial aspect of the research involves elucidating the relationship between the chemical structure of these analogues and their biological activity. nih.gov By systematically altering the structure and observing the corresponding changes in activity, researchers can identify key molecular features required for potency and selectivity. This knowledge guides the rational design of more effective compounds.

Computational and Mechanistic Studies: Modern research often employs computational methods, such as molecular docking, to predict how these compounds might interact with their biological targets at the molecular level. nih.govrsc.org These studies, combined with experimental approaches, aim to uncover the specific cellular pathways and enzymes that are inhibited by these thio-functionalized pyrazine derivatives. For some analogues, mycobacterial beta-ketoacyl-(acyl-carrier-protein) synthase III (FabH) has been suggested as a potential target. nih.govrsc.org

Detailed Research Findings

Recent studies have yielded several pyrazine-2-carbothioamide analogues with significant biological activity. The following tables summarize some of these findings.

Table 1: Antimycobacterial Activity of Selected Pyrazine-2-carbothioamide Analogues

| Compound Name | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| 5-(4-chlorobenzoyl)-pyrazine-2-carbothioamide | Mycobacterium tuberculosis | 90% inhibition | psu.eduresearchgate.net |

| 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide | M. tuberculosis, M. kansasii, M. avium | 0.78 µg/mL | nih.govrsc.org |

| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 12.5 µg/mL | nih.gov |

Table 2: Antifungal Activity of Selected Pyrazine-2-carbothioamide Analogues

| Compound Name | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| 5-benzoylpyrazine-2-carbothioamide | Trichophyton mentagrophytes | <1.95 µmol/mL | psu.eduresearchgate.net |

These findings underscore the potential of thio-functionalized pyrazine compounds as a source of new antimicrobial agents. The continued exploration of this chemical space is a promising avenue for addressing the challenge of infectious diseases.

Structure

3D Structure

Properties

CAS No. |

25948-03-2 |

|---|---|

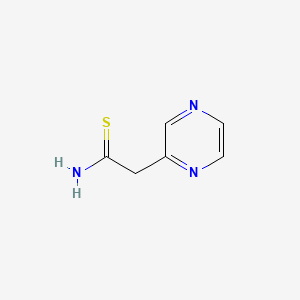

Molecular Formula |

C6H7N3S |

Molecular Weight |

153.21 g/mol |

IUPAC Name |

2-pyrazin-2-ylethanethioamide |

InChI |

InChI=1S/C6H7N3S/c7-6(10)3-5-4-8-1-2-9-5/h1-2,4H,3H2,(H2,7,10) |

InChI Key |

QAZYHXFDWRNVCX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=N1)CC(=S)N |

Origin of Product |

United States |

Synthetic Methodologies for Pyrazineacetamide, Thio Analogues

Established Synthetic Routes to the Pyrazineacetamide Core

The construction of the fundamental pyrazineacetamide scaffold relies on well-established organic reactions, primarily condensation and substitution pathways. The strategic selection and synthesis of precursors are critical for the successful assembly of this core structure.

A primary and versatile method for synthesizing the pyrazine-2-carboxamide backbone involves the condensation reaction between an activated pyrazine-2-carboxylic acid derivative and an appropriate amine. mdpi.com The most common pathway commences with the conversion of a substituted pyrazine-2-carboxylic acid into its more reactive acyl chloride. This is typically achieved using thionyl chloride (SOCl₂) in an inert solvent. researchgate.net The resulting pyrazine-2-carbonyl chloride is then reacted with an amine in the presence of a base, such as pyridine, to yield the desired pyrazineacetamide. mdpi.com

An alternative to thionyl chloride, which is a controlled substance, is the use of the Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride). researchgate.netresearchgate.net This method also facilitates the amidation of pyrazine-2-carboxylic acid with various amines in the presence of 4-dimethylaminopyridine. researchgate.net

The pyrazine (B50134) ring itself is often formed through the condensation of α-diketones with 1,2-diaminoalkanes, followed by oxidation. slideshare.netacs.org This classical approach allows for the synthesis of various substituted pyrazines that can be further functionalized. researchgate.netresearchgate.net Nucleophilic substitution reactions on a pre-formed pyrazine ring, such as the reaction of 2-chloropyrazine (B57796) with anhydrous ammonia (B1221849) at elevated temperatures, can also be employed to introduce the necessary amino group for subsequent elaboration. google.com

Table 1: Comparison of Reagents for Pyrazineacetamide Synthesis

| Reagent | Reaction Type | Typical Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Acyl Chloride Formation / Condensation | Pyrazine-2-carboxylic acids, Amines | High reactivity of acyl chloride intermediate, widely used. | researchgate.net |

| Yamaguchi Reagent | Esterification / Amidation | Pyrazine-2-carboxylic acids, Amines | Milder conditions, avoids use of thionyl chloride. | researchgate.netresearchgate.net |

| α-Diketones + Diamines | Condensation / Cyclization | Glyoxal, Diaminoethane | Fundamental route to the core pyrazine ring. | slideshare.net |

Substituted pyrazine-2-carboxylic acids are common starting materials. nih.gov Their synthesis can be achieved through various methods, including the oxidation of a corresponding methylpyrazine or the hydrolysis of a pyrazinecarbonitrile. These precursors allow for the introduction of various substituents onto the pyrazine ring, which can modulate the properties of the final compound. mdpi.comnih.gov

Another crucial intermediate is 2-aminopyrazine. This compound can be prepared via several routes, including the Hofmann rearrangement of pyrazine-2-carboxamide or by treating 2-cyanopyrazine with sodium hypochlorite (B82951) (Hofmann degradation of the corresponding amide formed in situ). chemicalbook.com Alternatively, nucleophilic aromatic substitution of 2-halopyrazines, such as 2-chloropyrazine, with ammonia provides a direct route to 2-aminopyrazine. google.com These intermediates serve as foundational building blocks for constructing the desired pyrazineacetamide core.

Advanced Strategies for Thio-Moiety Incorporation

The conversion of the carboxamide group to a carbothioamide (thioamide) is the defining step in the synthesis of Pyrazineacetamide, thio-. This transformation can be accomplished through various thionation methods.

The most direct method for incorporating the thio-moiety is the thionation of a pre-formed pyrazineacetamide. This involves treating the amide with a thiating agent. The most common and historically significant reagents for this purpose are phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). nih.govwikipedia.org These reagents effectively replace the carbonyl oxygen with a sulfur atom under reflux conditions in an anhydrous solvent like toluene (B28343) or pyridine. nih.gov

More recent developments have introduced alternative thioacylation methods. The Willgerodt-Kindler reaction, for instance, can be used to synthesize thioamides from certain ketones, an amine, and elemental sulfur. wikipedia.org Another approach involves the direct thioacylation of amines using nitroalkanes as thioacyl equivalents in the presence of elemental sulfur and sodium sulfide. nih.gov This method is noted for its mild conditions and tolerance of various functional groups. nih.gov

Electrophilic thiocyanation represents a different strategy, where a thiocyanate (B1210189) group (-SCN) is introduced onto the pyrazine ring. This is typically achieved by reacting the pyrazine nucleus with an electrophilic thiocyanating reagent that acts as a source of "SCN⁺". researchgate.netresearchgate.net Examples of such reagents include N-thiocyanatosaccharin and thiocyanogen, which can be generated electrochemically. researchgate.netacs.org The resulting thiocyanato-pyrazine can then be further transformed, for example, by hydrolysis, to yield the desired thioamide.

Table 2: Selected Methods for Thio-Moiety Incorporation

| Method | Reagent(s) | Substrate | Description | Reference |

|---|---|---|---|---|

| Direct Thionation | Lawesson's Reagent or P₄S₁₀ | Pyrazineacetamide | Direct conversion of the amide carbonyl to a thiocarbonyl. | nih.govwikipedia.org |

| Thioacylation | Nitroalkane, S₈, Na₂S | Amine | Forms thioamides via a thioacyl intermediate generated in situ. | nih.gov |

| Electrophilic Thiocyanation | N-Thiocyanatosaccharin | Pyrazine ring | Introduction of an SCN group onto the ring for later conversion. | researchgate.netacs.org |

An alternative to direct thionation is to build the molecule from a pyrazine scaffold that already contains a sulfur functionality. For example, a classical synthesis involves the reaction of 5-aminopyrazine with carbon disulfide. This reaction forms a dithiocarbamate (B8719985) intermediate, which can subsequently be hydrolyzed to yield the target thioamide.

Another strategy involves linking a pyrazine derivative to a separate thiol-containing heterocycle. Research has demonstrated the synthesis of compounds where pyrazine derivatives are linked to thiazole-2-thiol or 2-thiazoline-2-thiol. nih.gov While not a direct synthesis of Pyrazineacetamide, thio-, this approach highlights the utility of pre-formed thiol scaffolds in creating more complex sulfur-containing pyrazine structures.

Stereoselective Synthesis of Chiral Pyrazineacetamide, Thio- Derivatives

The synthesis of specific enantiomers or diastereomers of chiral Pyrazineacetamide, thio- analogues requires stereoselective methods. Chirality can be introduced at different stages of the synthesis, either by using chiral starting materials or by employing asymmetric reactions.

One effective strategy is to use chiral precursors, such as amino acids. The condensation of pyrazine-2-carboxylic acid with enantiomerically pure amino acid esters results in chiral pyrazineacetamide derivatives. nih.gov Subsequent thionation of these chiral amides would yield the corresponding chiral thio-analogues. Studies have shown that the stereochemistry of the amino acid component can significantly influence the biological activity of the final molecule. nih.gov

Another approach involves the use of chiral auxiliaries or the synthesis of pyrazine rings that are fused with chiral fragments, such as terpenes. rsc.orgresearchgate.net This strategy creates an inherent chirality in the pyrazine core itself. Furthermore, complex natural products containing a pyrazine core, such as Cephalostatin 1, have been synthesized using convergent enantioselective strategies. These syntheses often involve the late-stage formation of the pyrazine ring from two complex, pre-synthesized chiral fragments, demonstrating a powerful method for controlling stereochemistry in intricate molecular architectures. mdpi.comnih.gov

Optimization of Reaction Conditions and Process Efficiency

The efficiency of synthesizing Pyrazineacetamide, thio- analogues is critically dependent on the careful optimization of reaction conditions. Researchers systematically investigate variables such as solvents, temperature, catalysts, and reaction time to maximize product yield, minimize reaction times, and simplify purification processes.

A foundational approach to optimization involves the systematic screening of solvents and reaction temperatures. For instance, in a one-pot, three-component reaction for the synthesis of pyrazole-conjugated thioamides—a structurally related class of compounds—various solvents were tested to determine the optimal medium. beilstein-journals.org Initial trials in aqueous and methanolic systems, even with a β-cyclodextrin catalyst, showed no reaction. beilstein-journals.org The breakthrough came when switching to organic solvents, with dimethylformamide (DMF) ultimately proving superior to acetonitrile (B52724) (CH3CN), tetrahydrofuran (B95107) (THF), and methanol (B129727) (MeOH), leading to a higher yield in a shorter time. beilstein-journals.org

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H₂O | 100 | 24 | No Reaction |

| MeOH | RT | 24 | No Reaction |

| CH₃CN | 60 | 12 | 64 |

| DMF | 60 | 8 | 70 |

| DMF | 80 | 5 | 81 |

| DMF | 100 | 3 | 90 |

Beyond traditional parameter screening, process efficiency is significantly enhanced through advanced technologies that intensify the reaction environment.

Microwave-Assisted Synthesis : This technique utilizes microwave radiation to heat reactions, often leading to dramatic reductions in reaction time and increased yields compared to conventional heating methods. mdpi.com In the synthesis of novel pyrazinamide (B1679903) derivatives from 3-chloropyrazine-2-carboxamide, microwave-assisted methods were found to be more efficient than conventional heating in an oil bath. mdpi.com

Ultrasound-Assisted Synthesis : The application of ultrasonic waves can accelerate chemical reactions by generating localized high-temperature and high-pressure zones through acoustic cavitation. An ultrasound-assisted, solvent-free procedure for synthesizing a pyrazinamide-isoniazid hybrid reduced the reaction time from a reported 7 hours under traditional conditions to just 1 hour, demonstrating a significant improvement in process efficiency. scielo.org.co

Enzyme Engineering : For biocatalytic processes, efficiency can be enhanced at a molecular level. Through rational design and active site optimization of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), researchers achieved a remarkable 325-fold increase in the catalytic rate (kcat) for the phosphoribosylation of T-705, a pyrazine-2-carboxamide derivative. acs.orgresearchgate.net This highlights how engineering the biocatalyst itself can be a powerful tool for process optimization. acs.orgresearchgate.net

| Methodology | Key Advantage | Example Application | Reference |

|---|---|---|---|

| Conventional Heating | Standard, widely accessible | Synthesis of pyrazinamide derivatives | mdpi.com |

| Microwave-Assisted | Reduced reaction time, higher yields | Synthesis of pyrazinamide derivatives | mdpi.com |

| Ultrasound-Assisted | Drastically reduced reaction time (e.g., 7h to 1h) | Pyrazinamide-isoniazid hybrid synthesis | scielo.org.co |

| Biocatalyst Engineering | Massive increase in reaction rate (e.g., 325-fold) | Phosphoribosylation of T-705 | acs.orgresearchgate.net |

Green Chemistry Principles in Pyrazineacetamide, Thio- Synthesis

The principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of Pyrazineacetamide, thio- and its analogues. mdpi.com This approach focuses on creating more sustainable, safer, and environmentally benign manufacturing routes.

A cornerstone of green synthesis is the use of environmentally friendly solvents. jddhs.com Water is considered an ideal green solvent due to its non-toxicity, availability, and safety. arkat-usa.org An efficient, one-pot synthesis of pyrazoline derivatives has been developed using water as the solvent in a process catalyzed by recyclable ZnO nanoparticles. ijarsct.co.in In other instances, biocatalytic approaches have utilized greener organic solvents; for example, the synthesis of pyrazinamide derivatives was successfully conducted in tert-amyl alcohol, which is considered a more environmentally friendly alternative to many traditional organic solvents. nih.govrsc.org

Catalysis is a key tenet of green chemistry, offering pathways to more efficient and selective reactions with minimal waste. jddhs.com

Biocatalysis : Enzymes offer a highly sustainable catalytic option as they are biodegradable, operate under mild temperature and pH conditions, and are derived from renewable resources. nih.gov The enzyme Lipozyme® TL IM has been used to catalyze the synthesis of a wide range of pyrazinamide derivatives. nih.govrsc.org This biocatalytic method was integrated into a continuous-flow system, which further enhances efficiency and scalability while minimizing hazardous reagents. nih.govrsc.org

Heterogeneous Catalysis : The use of solid-phase, recyclable catalysts simplifies product purification and reduces waste. The synthesis of pyrazoline derivatives using ZnO nanoparticles is a prime example, where the catalyst was easily recovered and reused with negligible loss of performance. ijarsct.co.in

Alternative energy sources and solvent-free methods represent another frontier in green synthesis. Mechanochemical methods, such as solid-state or liquid-assisted grinding, can produce co-crystals of pyrazinamide while minimizing or completely eliminating the need for bulk solvents. researchgate.net Similarly, ultrasound-assisted synthesis can be performed under solvent-free conditions, reducing the environmental impact associated with solvent use and disposal. scielo.org.co

| Green Chemistry Principle | Method/Reagent | Example Application | Reference |

|---|---|---|---|

| Safer Solvents | Water | One-pot synthesis of pyrazoline derivatives | ijarsct.co.in |

| Safer Solvents | tert-Amyl Alcohol | Enzymatic synthesis of pyrazinamide derivatives | nih.govrsc.org |

| Catalysis (Biocatalysis) | Lipozyme® TL IM | Continuous-flow synthesis of pyrazinamide derivatives | nih.govrsc.org |

| Catalysis (Heterogeneous) | Recyclable ZnO Nanoparticles | Synthesis of pyrazoline derivatives | ijarsct.co.in |

| Waste Prevention / Solvent-Free | Ultrasound-Assisted Synthesis | Synthesis of pyrazinamide-isoniazid hybrid | scielo.org.co |

| Waste Prevention / Solvent-Free | Mechanochemical Grinding | Production of pyrazinamide co-crystals | researchgate.net |

Structure Activity Relationship Sar Studies of Pyrazineacetamide, Thio Derivatives

Impact of Substituent Variations on the Pyrazine (B50134) Heterocycle

The pyrazine ring is a foundational component of pyrazineacetamide, thio- derivatives, and alterations to this heterocycle can significantly modulate their biological profiles. Structure-activity relationship studies on related pyrazine-2-carboxamides have demonstrated that the nature and position of substituents on the pyrazine ring are critical for activity. For instance, the introduction of a 5-tert-butyl group and a 6-chloro substituent on the pyrazine ring of N-phenyl-pyrazine-2-carboxamides has been shown to influence antimycobacterial activity. researchgate.net Specifically, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid exhibited the highest antituberculotic activity (72% inhibition) and lipophilicity among a series of tested compounds. researchgate.net

Contribution of the Acetamide (B32628) Moiety to Molecular Recognition

The acetamide group, or in this specific case, its thio-bioisostere (the thioacetamide (B46855) or carbothioamide group), plays a pivotal role in molecular recognition, primarily through its ability to form hydrogen bonds. In pyrazinamide (B1679903), the amide moiety is crucial for its conversion to the active form, pyrazinoic acid, by the enzyme pyrazinamidase. nih.gov The thioamide group, being a bioisostere of the amide group, presents altered physicochemical properties. Thioamides are generally stronger hydrogen bond donors but weaker hydrogen bond acceptors compared to their amide counterparts. nih.gov This difference in hydrogen bonding capacity can significantly alter the binding affinity and selectivity of the molecule for its biological target.

The replacement of the carboxamide with a thioamide can influence the compound's metabolic stability and membrane permeability. nih.gov While direct studies on the molecular recognition of the thioacetamide moiety in this specific class of compounds are limited, research on other thioamide-containing molecules provides insights. The thioamide functionality is known to engage in N-H···N and C-H···S hydrogen bonds, which can be critical for the aggregation and recognition patterns with biological macromolecules.

Elucidating the Role of the Thio-Functional Group

The introduction of a sulfur atom in place of oxygen in the acetamide side chain marks the defining feature of pyrazineacetamide, thio- derivatives. This substitution has profound effects on the molecule's electronic structure, lipophilicity, and metabolic fate.

Modifications to the thio-side chain, such as N-substitution, can drastically alter the biological activity profile. In studies of related pyrazine-2-carboxamides, N-substitution with various aromatic and aliphatic groups has been extensively explored. For example, N-phenyl and N-benzyl substitutions have yielded compounds with notable antimycobacterial activity. nih.gov The nature of the substituent on the nitrogen atom influences the compound's lipophilicity and steric profile, which are key determinants of its ability to cross cell membranes and interact with its target.

In a series of N-substituted 3-amino-5-thiocarbamoyl-2-pyrazinecarboxamides, the highest antituberculotic activity was observed in the 3-(3-hydroxyphenylamino)-5-thiocarbamoyl derivative, with MIC values ranging from 25-50 mg/ml against Mycobacterium tuberculosis and other mycobacterial strains. researchgate.net This suggests that specific substitutions on the amino group of the thio-side chain are critical for potency.

The sulfur atom in the thioamide group can exist in different oxidation states, which would fundamentally alter the compound's chemical properties and biological activity. While specific studies on the various oxidation states of the sulfur in pyrazineacetamide, thio- derivatives are not widely reported, the principle is a key aspect of sulfur-containing drug metabolism. The thioamide can potentially be oxidized to the corresponding sulfine (S-oxide) or sulfene (S,S-dioxide). These oxidized species would have different geometries, electronic distributions, and hydrogen bonding capabilities, likely leading to altered biological activities.

Furthermore, the sulfur atom's ability to form different types of linkages, such as in thioureas or as part of a heterocyclic system, can also modulate activity. The metabolic activity of sulfur-oxidizing bacteria is influenced by the concentration of the electron donor, such as thiosulfate, and pressure, which can affect the rate and yield of sulfur oxidation. nih.govnih.gov This highlights the complex role that the local environment can play in the chemical transformations of sulfur-containing compounds.

Conformational Analysis and Its Correlation with Ligand-Target Interactions

The three-dimensional conformation of a molecule is a critical determinant of its interaction with a biological target. Conformational analysis of pyrazineacetamide, thio- derivatives helps in understanding the spatial arrangement of the pyrazine ring relative to the thioacetamide side chain. Molecular modeling and computational methods are often employed to predict the preferred conformations and to correlate them with biological activity. digitellinc.com

For related pyrazine-2-carboxamidobenzoates, conformational studies have revealed that a trans-amide bond and an internal hydrogen bond can lock the torsional angle, which is crucial for activity. researchgate.net N-methylation, which can induce a cis-amide bond, often leads to a loss of activity. researchgate.net The replacement of oxygen with the larger sulfur atom in the thioamide will alter bond lengths and angles, potentially influencing the preferred conformation and, consequently, the ligand-target interactions. Molecular docking studies on pyrazinamide analogs have been used to predict binding modes within the active sites of their targets, such as pantothenate synthetase, providing a basis for understanding these interactions at a molecular level.

Principles of Rational Design for Pyrazineacetamide, Thio- Analogues

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the drug-target interactions and SAR. For pyrazineacetamide, thio- analogues, rational design strategies would involve the targeted modification of the molecule to optimize its potency, selectivity, and pharmacokinetic properties.

Key principles for the rational design of these analogues include:

Bioisosteric Replacement: The substitution of the amide with a thioamide is a classic example of bioisosteric replacement. Further exploration could involve replacing the thioamide with other bioiseres like tetrazoles or sulfonamides, although initial studies on pyrazinoic acid analogs showed these were generally inactive. nih.gov

Structure-Based Design: If the biological target is known and its three-dimensional structure is available, structure-based design can be employed. This involves using computational tools to dock potential analogues into the active site of the target to predict binding affinities and guide the synthesis of more potent compounds.

Pharmacophore Modeling: Based on a set of active and inactive molecules, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of functional groups required for biological activity and can be used to screen virtual libraries for new lead compounds.

Lipophilicity and Solubility Modulation: The thioamide group can improve solubility compared to the corresponding amide. nih.gov Fine-tuning the lipophilicity of the molecule through the addition or modification of substituents on the pyrazine ring or the thio-side chain is crucial for optimizing its absorption, distribution, metabolism, and excretion (ADME) properties.

The systematic application of these principles can lead to the discovery of novel pyrazineacetamide, thio- derivatives with improved therapeutic potential.

Mechanistic Investigations of Biological Activities of Pyrazineacetamide, Thio in Vitro and in Silico

Antimicrobial Activity Studies

Assessment of Inhibitory Efficacy Against Specific Microbial Pathogens (e.g., Staphylococcus aureus, Mycobacterium tuberculosis)

Pyrazineacetamide, thio-, as a derivative of pyrazine (B50134), is investigated for its antimicrobial properties, particularly against pathogens of significant clinical importance. Its structural analog, Pyrazinamide (B1679903), is a primary drug used in the treatment of tuberculosis, exhibiting potent activity against Mycobacterium tuberculosis. Research has also explored the efficacy of pyrazinamide-based compounds against other bacteria, including Staphylococcus aureus.

The antimicrobial efficacy of novel silver-based coordination frameworks of pyrazinamide has been evaluated against several microbial pathogens. The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial potency.

| Microorganism | Compound | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| Staphylococcus aureus | Pyrazinamide-Silver Framework | 125 |

| Escherichia coli | Pyrazinamide-Silver Framework | 250 |

| Mycobacterium smegmatis | Pyrazinamide-Silver Framework | 62.5 |

Mycobacterium smegmatis is often used as a non-pathogenic model organism for M. tuberculosis. The activity of Pyrazinamide itself against M. tuberculosis is notably dependent on pH, being more active in an acidic environment, which is characteristic of the intracellular environment where the bacilli reside.

Molecular Mechanisms of Action: Enzyme Inhibition and Cellular Pathway Modulation (e.g., DNA gyrase inhibition)

The molecular mechanism of Pyrazinamide, and by extension, potentially Pyrazineacetamide, thio-, against Mycobacterium tuberculosis is complex and multifaceted. It is understood to be a prodrug, meaning it is converted into its active form within the bacterium.

Activation : Pyrazinamide diffuses into M. tuberculosis, where the bacterial enzyme pyrazinamidase (encoded by the pncA gene) converts it to its active form, pyrazinoic acid (POA).

Target Inhibition : The precise target of POA has been a subject of extensive research. The current leading hypothesis is that POA disrupts the synthesis of coenzyme A by targeting the aspartate decarboxylase, PanD. drugbank.com Pyrazinoic acid binds to PanD, leading to its degradation. drugbank.com

Other Proposed Mechanisms :

Fatty Acid Synthase I (FAS I) Inhibition : It was initially thought that POA inhibits FAS I, an enzyme essential for synthesizing fatty acids necessary for the bacterium's survival. drugbank.com

Disruption of Membrane Potential : The accumulation of POA was also suggested to disrupt membrane potential and interfere with energy production. drugbank.com

Ribosomal Protein S1 (RpsA) Binding : Another proposed mechanism was the binding of POA to the ribosomal protein S1 (RpsA), leading to the inhibition of trans-translation. drugbank.com

Resistance to Pyrazinamide is most commonly caused by mutations in the pncA gene, which prevents the conversion of the prodrug to its active form.

For thioamide derivatives, other mechanisms of action have been identified. For instance, novel N-(Substituted) Thioacetamide (B46855) Quinazolinone Benzenesulfonamides have shown inhibitory activity against Staphylococcus aureus DNA gyrase. This suggests that Pyrazineacetamide, thio- could potentially exert its antimicrobial effect through the inhibition of this essential bacterial enzyme, which is crucial for DNA replication.

Anti-inflammatory Activity Studies

In Vitro Modulation of Inflammatory Mediators and Pathways

Beyond its antimicrobial effects, Pyrazinamide has been shown to modulate host immune responses, suggesting potential anti-inflammatory activity. Studies on Mycobacterium tuberculosis-infected human monocytes and mice have demonstrated that Pyrazinamide treatment significantly reduces the release of pro-inflammatory cytokines and chemokines. plos.orgnih.gov

This modulation of the inflammatory response is thought to occur through the Peroxisome-Proliferator Activated Receptor (PPAR) and NF-kB dependent pathways. plos.orgnih.gov Treatment with Pyrazinamide was found to up-regulate genes coding for adenylate cyclase and PPAR, which are known for their anti-inflammatory effects. plos.orgnih.gov

| Inflammatory Mediator | Effect of Pyrazinamide Treatment |

|---|---|

| Interleukin-1β (IL-1β) | Reduced Release plos.orgnih.gov |

| Interleukin-6 (IL-6) | Reduced Release plos.orgnih.gov |

| Tumor Necrosis Factor-α (TNF-α) | Reduced Release plos.orgnih.gov |

| Monocyte Chemoattractant Protein-1 (MCP-1) | Reduced Release plos.orgnih.gov |

Similarly, a thioamide derivative, thiocyanoacetamide, has been shown to modulate inflammatory mediators by decreasing the plasma levels of IL-1β and TNF-α. researchgate.net

Inhibition Profiling of Key Enzymes Involved in Inflammatory Processes

The anti-inflammatory actions of various heterocyclic compounds, including pyrazole (B372694) derivatives, are often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govnih.gov These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators.

While direct studies on Pyrazineacetamide, thio- are not available, the pyrazole nucleus, which is structurally related to the pyrazine ring, is a core component of several selective COX-2 inhibitors, such as celecoxib. cu.edu.eg Thiophene-based compounds, which also share structural similarities, are known to possess anti-inflammatory properties through the inhibition of COX and LOX enzymes. nih.gov This suggests a potential mechanism for the anti-inflammatory activity of pyrazine-containing thioamides could involve the inhibition of these key inflammatory enzymes.

Antiviral Activity Studies

The pyrazine ring and thioacetamide moiety are present in various compounds that have been investigated for antiviral activity. A novel series of 2-(thiazol-5-ylthio)acetamide derivatives demonstrated potent activity against Human Immunodeficiency Virus type 1 (HIV-1) and Influenza A/H1N1 virus. nih.gov Specifically, certain 2-amino substituted thiazole (B1198619) derivatives showed significant potency against influenza A/H1N1 in cell cultures. nih.gov

Furthermore, the thioacetamide scaffold has been incorporated into other heterocyclic systems to develop antiviral agents. For example, thioquinazoline-N-aryl-acetamide hybrids have been synthesized and evaluated as potential agents against SARS-CoV-2. nih.gov Some of these compounds showed potent antiviral activity with IC50 values in the micromolar range and exhibited potential selectivity for the virus over host cells. nih.gov The proposed mechanism of action for some of these derivatives included the inhibition of viral replication and a direct virucidal effect. nih.gov

Other related heterocyclic structures, such as pyrazole and thiosemicarbazone derivatives, have also been reported to possess antiviral properties against a range of viruses, further highlighting the potential of such chemical scaffolds in the development of new antiviral therapies. nih.govnih.gov

Investigation of Viral Life Cycle Inhibition Mechanisms (e.g., targeting Dengue virus envelope protein, NS2B-NS3 protease)

The antiviral potential of pyrazine-based thioamides, such as Pyrazineacetamide, thio-, is increasingly being explored, with research focusing on key proteins essential for the viral life cycle. Studies on analogous heterocyclic thio-derivatives suggest a multi-pronged inhibitory mechanism against flaviviruses like the Dengue virus (DENV). The primary targets identified include the viral envelope (E) protein, which mediates viral entry, and the NS2B-NS3 protease complex, which is crucial for viral replication. nih.gov

The DENV life cycle begins with the attachment of the viral E protein to host cell receptors, initiating entry via endocytosis. unimi.it Molecular docking simulations performed on N-methylcytisine thio-derivatives have shown that these compounds can bind to domains I and III of the DENV E protein. nih.gov This interaction is thought to interfere with the protein's conformational changes, which are necessary for membrane fusion and the subsequent release of the viral genome into the cytoplasm, thereby inhibiting the virus at the entry stage. nih.gov

Following viral entry and uncoating, the viral polyprotein is translated and must be cleaved into functional structural and non-structural proteins. This cleavage is performed by the viral NS2B-NS3 protease, a trypsin-like serine protease with a catalytic triad (B1167595) composed of His51, Asp75, and Ser135. nih.govfrontiersin.org The NS2B protein acts as a crucial cofactor for NS3 protease activity. nih.gov Inhibition of this protease is a key strategy for halting viral replication. Pyrazine-based compounds have been identified as allosteric inhibitors of the NS2B-NS3 protease. nih.gov Furthermore, docking studies with N-methylcytisine thio-derivatives indicate binding to the active site of the NS2B-NS3 protease, suggesting a direct competitive inhibition mechanism. nih.gov This dual action, targeting both viral entry and replication, highlights the therapeutic potential of this class of compounds.

Cell-Based Efficacy Against Specific Viral Replications (in vitro)

The mechanistic insights into the antiviral action of Pyrazineacetamide, thio- and related compounds are supported by compelling cell-based efficacy data. In vitro studies have demonstrated potent inhibition of viral replication across different DENV serotypes.

Research on N-methylcytisine thio-derivatives has revealed exceptionally potent antiviral activity against DENV-2. One specific derivative, (1S,5R)-3-methyl-2-thioxo-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a] nih.govnih.govdiazocin-8-one, displayed robust efficacy with 50% effective concentration (EC₅₀) values ranging from 0.002 to 0.005 µM in various cell lines. nih.gov These compounds were shown to be effective at both the entry and post-entry stages of the viral life cycle. nih.gov

Similarly, studies on other nitrogen-containing heterocycles have shown significant promise. Pyrazole-3-carboxylic acid derivatives have been identified as DENV NS2B-NS3 protease inhibitors with antiviral activity against DENV-2, with EC₅₀ values as low as 4.1 µM. nih.gov Piperazine-derived small molecules have also been screened, yielding lead compounds with broad-spectrum activity against both Zika virus (ZIKV) and DENV, with half-maximal inhibitory concentration (IC₅₀) values reaching as low as 1.4 µM for DENV. unimi.it These findings underscore the potential of heterocyclic scaffolds, including the pyrazine ring system, in developing effective antiviral agents.

Table 1: In Vitro Antiviral Efficacy of Related Heterocyclic Compounds Against Flaviviruses

| Compound Class | Virus | Cell Line | Efficacy Metric | Value (µM) | Reference |

|---|---|---|---|---|---|

| N-methylcytisine thio-derivative | DENV-2 | Not Specified | EC₅₀ | 0.002 - 0.005 | nih.gov |

| Pyrazole-3-carboxylic acid derivative | DENV-2 | Not Specified | EC₅₀ | 4.1 | nih.gov |

| Piperazine derivative | DENV | Not Specified | IC₅₀ | 1.4 | unimi.it |

| Piperazine derivative | ZIKV | Not Specified | IC₅₀ | 1.9 | unimi.it |

Anticancer Activity Studies

Growth Inhibitory Effects on Selected Cancer Cell Lines (in vitro)

The pyrazine ring and the thioacetamide functional group are present in numerous compounds investigated for their anticancer properties. In vitro studies on structurally related molecules demonstrate significant growth inhibitory effects across a panel of human cancer cell lines.

For instance, a series of carbamothioyl-furan-2-carboxamide derivatives were evaluated for their anticancer potential. One compound, p-tolylcarbamothioyl)furan-2-carboxamide, showed high activity against hepatocellular carcinoma (HepG2) cells, reducing cell viability to just 33.29% at a concentration of 20 µg/mL. nih.gov Thiophene (B33073) carboxamide derivatives, designed as biomimetics of the anticancer agent Combretastatin A-4, also exhibited potent activity. The most active compounds in this series displayed IC₅₀ values of 5.46 µM and 12.58 µM against the Hep3B cancer cell line. mdpi.com Furthermore, novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives have been synthesized and tested against A-549 (lung), Bel7402 (liver), and HCT-8 (colon) cancer cell lines, with some compounds showing moderate to high levels of growth inhibition. mdpi.com These results highlight the potential of heterocyclic carboxamides and thioamides as scaffolds for the development of new anticancer agents.

Table 2: Growth Inhibitory Effects of Related Compounds on Cancer Cell Lines

| Compound Class | Cancer Cell Line | Efficacy Metric | Value | Reference |

|---|---|---|---|---|

| Thiophene carboxamide derivative | Hep3B (Liver) | IC₅₀ | 5.46 µM | mdpi.com |

| Thiophene carboxamide derivative | Hep3B (Liver) | IC₅₀ | 12.58 µM | mdpi.com |

| Carbamothioyl-furan-2-carboxamide | HepG2 (Liver) | % Cell Viability | 33.29% at 20 µg/mL | nih.gov |

| Thiazole-5-carboxamide derivative | A-549, Bel7402, HCT-8 | % Inhibition | Up to 48% | mdpi.com |

Mechanistic Insights into Apoptosis Induction and Cell Cycle Dysregulation (in vitro)

The cytotoxic effects of compounds related to Pyrazineacetamide, thio- are often attributed to their ability to induce programmed cell death (apoptosis) and interfere with the normal progression of the cell cycle. The thioacetamide moiety itself has been shown to induce both apoptosis and necrosis in rat liver cells in a sequential manner. nih.govresearchgate.net

More complex molecules incorporating a thioacetamide group have been studied to elucidate these mechanisms further. Benzimidazole derivatives featuring a thio aryl acetamide (B32628) moiety were found to be potent inhibitors of the epidermal growth factor receptor (EGFR). mdpi.com These compounds were shown to induce apoptosis and cause significant cell cycle arrest in A549 (lung), MDA-MB-231 (breast), and SKOV3 (ovarian) cancer cells. mdpi.com For example, in A549 cells, one derivative arrested the cell cycle in the G1 and G2 phases, while another arrested it in the G1 phase. mdpi.com In MDA-MB-231 breast cancer cells, cell populations in the G1 and S phases were significantly increased by one compound, while another caused a prominent increase in the S and G2 phases. mdpi.com

Similarly, a novel 2,4-dinitrobenzenesulfonamide (B1250028) derivative was shown to induce apoptosis in K562 and Jurkat leukemia cells. researchgate.net The mechanism in K562 cells involved cell cycle arrest at the G2/M phase and activation of both extrinsic and intrinsic apoptotic pathways. In contrast, in Jurkat cells, the compound caused a cell cycle blockade at the G0/G1 phase and involved only the intrinsic apoptosis pathway. researchgate.net These studies demonstrate that the induction of apoptosis and cell cycle dysregulation are key mechanisms underlying the anticancer activity of these classes of compounds.

Studies on Other Emerging Biological Activities (e.g., Beta-Lactamase Inhibition)

Beyond antiviral and anticancer activities, the structural motifs within Pyrazineacetamide, thio- suggest potential for other biological applications, such as the inhibition of beta-lactamase enzymes. Beta-lactamases are the primary mechanism by which bacteria develop resistance to β-lactam antibiotics like penicillins and cephalosporins. mdpi.com The development of β-lactamase inhibitors (BLIs) that can be co-administered with these antibiotics is a critical strategy to combat antibiotic resistance. mdpi.com

The presence of a sulfur atom, as in the "thio-" component, is of particular interest. Studies on a bicyclic boronate ester featuring a thioether substituent have demonstrated its potential as a broad-spectrum β-lactamase inhibitor. nih.gov This compound was shown to be active against both serine-β-lactamases and, significantly, metallo-β-lactamases from subclasses B1, B2, and B3, which are notoriously difficult to inhibit with current clinical BLIs. nih.gov This suggests that thio-containing compounds may have favorable interactions within the active sites of these enzymes, potentially coordinating with the zinc ions in metallo-β-lactamases or interacting with key residues in serine-β-lactamases. The exploration of pyrazine-based thioamides as a novel class of BLIs represents a promising avenue for future research.

Ligand-Target Interaction Analysis via Computational and Experimental Approaches

Computational and experimental methods are vital for understanding how ligands like Pyrazineacetamide, thio- interact with their biological targets at a molecular level. Molecular docking studies on related compounds have provided significant insights into their binding modes and mechanisms of action.

In the context of antiviral activity, docking simulations have been instrumental. Studies on N-methylcytisine thio-derivatives predicted binding to domains I and III of the DENV envelope protein and within the active site of the NS2B-NS3 protease. nih.gov Similarly, computational analyses of nitro-benzylidene phenazine (B1670421) derivatives identified potential binding within the DENV2 NS2B-NS3 protease catalytic site, highlighting a high affinity for the enzyme. frontiersin.org These in silico models help explain the observed inhibitory activity by identifying key hydrogen bonds and hydrophobic interactions between the ligand and protein residues.

For anticancer applications, docking studies have also been revealing. Thiophene carboxamide derivatives, acting as tubulin polymerization inhibitors, showed a comparable interaction pattern to known agents like colchicine (B1669291) within the tubulin-colchicine-binding pocket. mdpi.com The thiophene ring was noted to participate critically in these interactions. In another study, benzimidazole-based thioacetamide derivatives were docked into the ATP-binding site of the EGFR kinase domain, which supported the hypothesis that their anticancer activity stems from EGFR inhibition. mdpi.com These computational approaches, often combined with experimental validation, are crucial for structure-activity relationship (SAR) studies and the rational design of more potent and selective therapeutic agents based on the pyrazineacetamide thio- scaffold.

Molecular Docking and Dynamics Simulations of Compound-Target Complexes

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as Pyrazineacetamide, thio-, to the active site of a biological target, typically a protein or enzyme. This approach provides insights into the binding affinity, orientation, and stability of the compound-target complex, which are crucial for understanding its mechanism of action.

Molecular Docking: This technique involves computationally placing the three-dimensional structure of Pyrazineacetamide, thio- into the binding site of a target protein. The process calculates the most likely binding poses and estimates the binding energy for each pose. A lower binding energy generally indicates a more stable and favorable interaction. For instance, in studies of other pyrazine derivatives, molecular docking has been employed to investigate their binding modes within the active sites of enzymes like Fibroblast Growth Factor Receptor (FGFR). nih.gov

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be performed to observe the dynamic behavior of the Pyrazineacetamide, thio--target complex over time. This method simulates the natural movements of the atoms in the system, providing a more realistic model of the interaction. MD simulations can reveal conformational changes in both the ligand and the target upon binding and help to assess the stability of the key interactions identified through docking.

A hypothetical data table from such a study might look like this:

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Fungal Enzyme X | -8.5 | TYR 150, SER 122 | Hydrogen Bond |

| PHE 265, LEU 268 | Hydrophobic Interaction | ||

| Fungal Enzyme Y | -7.2 | ASP 98, ASN 101 | Hydrogen Bond, Electrostatic |

| TRP 210 | Pi-Pi Stacking |

This table is illustrative and not based on published data for Pyrazineacetamide, thio-.

In Vitro Binding and Competition Assays

In vitro binding and competition assays are experimental techniques used to validate the interactions predicted by computational methods and to quantify the binding affinity of a compound for its target.

In Vitro Binding Assays: These assays directly measure the interaction between Pyrazineacetamide, thio- and its purified target protein. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or fluorescence polarization could be used. The output of these experiments is typically the dissociation constant (Kd), which is a measure of binding affinity. A lower Kd value indicates a stronger binding interaction.

Competition Assays: In these experiments, the ability of Pyrazineacetamide, thio- to displace a known ligand or substrate from the target's active site is measured. This provides evidence that the compound binds to the same site as the known molecule. The result is often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), which indicates the concentration of the compound required to achieve 50% inhibition of the target's activity or binding of the reference ligand. While the broader class of pyrazine derivatives has been evaluated for various biological activities, specific IC50 or Ki values for Pyrazineacetamide, thio- from competition assays are not readily found in the literature. mdpi.comnih.govmdpi.com

A hypothetical data table summarizing findings from these assays could be:

| Target Protein | Assay Type | Measured Value (Kd/IC50/Ki) |

| Fungal Enzyme X | Isothermal Titration Calorimetry | Kd = 0.5 µM |

| Fungal Enzyme X | Competition Assay (vs. Substrate A) | IC50 = 1.2 µM |

| Fungal Enzyme Y | Surface Plasmon Resonance | Kd = 2.3 µM |

| Fungal Enzyme Y | Competition Assay (vs. Inhibitor B) | Ki = 0.8 µM |

This table is illustrative and not based on published data for Pyrazineacetamide, thio-.

Advanced Spectroscopic and Computational Characterization of Pyrazineacetamide, Thio Systems

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the three-dimensional structure and bonding characteristics of molecules. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry, and vibrational spectroscopy provides a holistic view of the molecular framework of "Pyrazineacetamide, thio-."

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, offering insights into the connectivity, stereochemistry, and conformational dynamics of molecules. For "Pyrazineacetamide, thio-," both ¹H and ¹³C NMR would be critical for structural confirmation.

Based on studies of pyrazinamide (B1679903) and its derivatives, the aromatic protons on the pyrazine (B50134) ring are expected to appear as distinct signals in the ¹H NMR spectrum. For instance, in pyrazinamide, the aromatic hydrogens resonate at specific chemical shifts (e.g., 9.02 ppm, 8.65 ppm, and 8.59 ppm) nih.gov. The protons of the acetamide (B32628) side chain in "Pyrazineacetamide, thio-" would also exhibit characteristic signals. The chemical shifts of these protons would be influenced by the presence of the thioamide group, which is known to affect the electronic environment of neighboring atoms.

Similarly, the ¹³C NMR spectrum would provide key information about the carbon framework. The carbon atoms of the pyrazine ring and the thioamide group would have characteristic chemical shifts. For example, in various pyrazinamide derivatives, the carbonyl carbon of the amide group is typically observed around 169.0 ppm mdpi.com. For "Pyrazineacetamide, thio-," the thiocarbonyl carbon (C=S) would be expected to resonate at a significantly different, downfield chemical shift compared to the carbonyl carbon (C=O) of its amide analog, a characteristic feature of thioamides.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Key Nuclei in Pyrazineacetamide, thio- based on Analogous Compounds

| Nucleus | Predicted Chemical Shift (ppm) | Rationale based on Analogous Compounds |

| Pyrazine-H | 8.5 - 9.1 | Similar to pyrazinamide protons nih.gov. |

| Acetamide-CH₂ | 2.0 - 2.5 | Typical range for methylene protons adjacent to a carbonyl/thiocarbonyl group. |

| Pyrazine-C | 140 - 155 | Based on chemical shifts of pyrazine ring carbons in derivatives mdpi.com. |

| C=S | 190 - 210 | Thioamide carbons are significantly deshielded compared to amide carbons mdpi.com. |

Note: These are predicted values and actual experimental values may vary.

High-resolution mass spectrometry (HRMS) is essential for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement. For "Pyrazineacetamide, thio-," HRMS would confirm its molecular formula (C₆H₇N₃S). The technique's high precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The thioamidation of a peptide, for instance, results in a characteristic mass change of +16 Da (oxygen replaced by sulfur) which is readily detectable by HRMS researchgate.net. This level of accuracy is crucial for confirming the identity of a newly synthesized or isolated compound. Tandem mass spectrometry (MS/MS) experiments could further be employed to fragment the molecular ion, providing valuable structural information based on the observed fragmentation patterns researchgate.net.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FTIR Spectroscopy: The FTIR spectrum of "Pyrazineacetamide, thio-" would be expected to show characteristic absorption bands for the pyrazine ring and the thioacetamide (B46855) side chain. The pyrazine ring vibrations typically appear in the fingerprint region of the spectrum aip.orgcore.ac.uk. For pyrazinamide derivatives, the N-H stretching of the amide group is observed in the region of 3200–3300 cm⁻¹, and the C=O stretching appears around 1640–1670 cm⁻¹ nih.gov. In "Pyrazineacetamide, thio-," the C=S stretching vibration, a key marker for the thioamide group, is expected to appear in the range of 800-1400 cm⁻¹, which is significantly different from the C=O stretch of an amide. The N-H stretching vibrations would still be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The pyrazine ring vibrations are also active in the Raman spectrum aip.org. The C=S bond, due to its polarizability, often gives a strong signal in the Raman spectrum, which can be a useful diagnostic tool. The symmetric vibrations of the pyrazine ring are also expected to be prominent.

Table 2: Expected Vibrational Frequencies (cm⁻¹) for Key Functional Groups in Pyrazineacetamide, thio-

| Functional Group | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Basis of Prediction |

| N-H Stretch | 3200 - 3400 | 3200 - 3400 | Typical for amides and thioamides nih.gov. |

| C-H (Aromatic) | 3000 - 3100 | 3000 - 3100 | Characteristic for aromatic compounds. |

| C=N (Pyrazine) | 1400 - 1600 | 1400 - 1600 | Based on pyrazine and its derivatives aip.orgcore.ac.uk. |

| C=S Stretch | 800 - 1400 | 800 - 1400 | Characteristic of the thioamide group. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for "Pyrazineacetamide, thio-" is currently available, analysis of the crystal structure of pyrazinecarboxamide (the amide analog) provides valuable insights into the potential solid-state packing and intermolecular interactions acs.orgresearchgate.netnih.gov.

In the crystal lattice of pyrazinecarboxamide, molecules are typically linked by hydrogen bonds involving the amide group and the pyrazine nitrogen atoms, forming dimers or extended networks acs.orgresearchgate.net. For "Pyrazineacetamide, thio-," similar hydrogen bonding patterns involving the thioamide N-H donors and the pyrazine nitrogen acceptors are anticipated. The substitution of the oxygen atom with a larger sulfur atom in the thioamide group could lead to differences in the crystal packing and intermolecular distances compared to its amide counterpart. The C=S bond length would be significantly longer than the C=O bond.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules.

DFT calculations can provide detailed insights into the molecular orbitals, charge distribution, and reactivity of "Pyrazineacetamide, thio-". Studies on pyrazine and its derivatives have utilized DFT to understand their electronic properties mdpi.commostwiedzy.plmostwiedzy.plbohrium.com.

By performing DFT calculations on "Pyrazineacetamide, thio-," one could predict its optimized geometry, vibrational frequencies, and NMR chemical shifts, which can then be compared with experimental data for validation. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) would reveal information about the molecule's electron-donating and electron-accepting capabilities, respectively, and thus its potential reactivity nanoient.org. Furthermore, the molecular electrostatic potential (MEP) map can be calculated to identify the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding its intermolecular interactions and potential sites for electrophilic and nucleophilic attack.

Prediction of Spectroscopic Parameters

The theoretical prediction of spectroscopic parameters for Pyrazineacetamide, thio- and related systems is a powerful tool for elucidating molecular structure, electronic properties, and vibrational modes. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to calculate various spectroscopic data, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. These theoretical calculations provide valuable insights that complement and aid in the interpretation of experimental spectroscopic results.

Research on analogous pyrazinamide derivatives has demonstrated the utility of DFT calculations in predicting vibrational frequencies. nih.gov For instance, studies have successfully used the B3LYP hybrid functional with various basis sets, such as 6-31G(d) and cc-pVDZ, to compute the IR and Raman spectra of pyrazinamide. The calculated vibrational frequencies and intensities show good agreement with experimental data, allowing for the confident assignment of spectral bands to specific molecular vibrations. This approach can be extended to Pyrazineacetamide, thio- to predict the characteristic vibrational modes associated with the thioamide group, such as C=S stretching and N-H bending vibrations.

Similarly, DFT calculations have been effectively used to predict the NMR chemical shifts (¹H and ¹³C) of pyrazinamide and its analogs. rsc.org By modeling the molecule in different environments (e.g., in vacuum or in a solvent continuum), it is possible to obtain theoretical chemical shifts that correlate well with experimental values. These predictions are crucial for the structural elucidation of novel thio-pyrazineacetamide derivatives and for understanding the electronic effects of the thioamide substitution on the pyrazine ring.

Table 1: Predicted Spectroscopic Parameters for Pyrazineacetamide, thio- (Hypothetical Data)

| Spectroscopic Parameter | Predicted Value (DFT/B3LYP/6-31G(d)) |

| C=S Stretch (IR) | ~1100-1200 cm⁻¹ |

| N-H Stretch (IR) | ~3200-3400 cm⁻¹ |

| ¹H NMR (pyrazine ring) | δ 8.5-9.0 ppm |

| ¹³C NMR (C=S) | δ 190-200 ppm |

| Note: This table presents hypothetical data based on typical values for similar compounds and is for illustrative purposes. |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are indispensable tools in modern drug discovery and development, enabling the prediction of biological activity and other properties of chemical compounds based on their molecular structures. For Pyrazineacetamide, thio- and its derivatives, these computational approaches can accelerate the identification of potent analogs by establishing a mathematical relationship between chemical structure and a specific biological endpoint.

QSAR studies on pyrazinamide and its analogs have been conducted to understand the structural requirements for their antimycobacterial activity. researchgate.net These studies typically involve the calculation of a wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological parameters. researchgate.net For example, parameters such as the logarithm of the octanol-water partition coefficient (logP), molar refractivity, and various quantum chemical descriptors are often used to build QSAR models. mdpi.com

The development of a robust QSAR model for a series of thio-pyrazineacetamide derivatives would involve the following steps:

Data Set Preparation: A series of Pyrazineacetamide, thio- analogs with experimentally determined biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series using specialized software.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to generate a QSAR model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. researchgate.net

A validated QSAR model can then be used to predict the activity of novel, untested thio-pyrazineacetamide derivatives, thereby guiding the synthesis of more potent compounds.

Table 2: Example of Descriptors Used in QSAR Modeling of Pyrazine Amide Analogs

| Descriptor Type | Examples |

| Electronic | Dipole moment, HOMO/LUMO energies |

| Steric | Molar volume, surface area |

| Hydrophobic | LogP, ClogP |

| Topological | Balaban index, Wiener index |

Advanced Molecular Modeling for Conformational Landscape Exploration

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. Advanced molecular modeling techniques, particularly molecular dynamics (MD) simulations, are employed to explore the conformational landscape of Pyrazineacetamide, thio- systems. nih.gov These simulations provide a detailed understanding of the molecule's flexibility, preferred conformations, and the energetic barriers between different conformational states. researchgate.net

MD simulations of pyrazinamide and related molecules have been used to investigate their dynamic behavior and interactions with biological targets. nih.gov By simulating the motion of atoms over time, it is possible to map out the potential energy surface and identify low-energy, stable conformations. researchgate.net This information is crucial for understanding how Pyrazineacetamide, thio- might bind to its target receptor.

The exploration of the conformational landscape of Pyrazineacetamide, thio- using MD simulations typically involves:

System Setup: The molecule is placed in a simulation box, often with explicit solvent molecules, to mimic physiological conditions.

Energy Minimization: The initial geometry of the system is optimized to remove any steric clashes.

MD Production Run: The simulation is run for a sufficient length of time to sample a wide range of conformations.

Trajectory Analysis: The resulting trajectory is analyzed to identify dominant conformational families, calculate structural properties like root-mean-square deviation (RMSD) and radius of gyration, and to construct a free energy landscape. researchgate.net

The insights gained from these simulations can guide the design of conformationally constrained analogs with improved activity and selectivity.

Table 3: Key Outputs from Conformational Landscape Exploration of Pyrazineacetamide, thio-

| Analysis Type | Description |

| Cluster Analysis | Grouping of similar conformations to identify the most populated conformational states. |

| RMSD Analysis | Measurement of the deviation of the molecule's backbone from a reference structure over time, indicating conformational stability. |

| Ramachandran Plot | For peptide-like structures, this plot visualizes the distribution of backbone dihedral angles, revealing allowed and disallowed conformations. |

| Free Energy Landscape | A plot that maps the conformational space of the molecule as a function of its free energy, highlighting the most stable conformations. |

Future Directions and Research Opportunities in Pyrazineacetamide, Thio Chemistry

Development of Novel and Efficient Synthetic Methodologies

The synthesis of pyrazinamide (B1679903) analogs has traditionally involved methods that are effective but not without their drawbacks, such as the use of hazardous reagents like thionyl chloride. researchgate.net A significant future direction lies in the development of greener and more efficient synthetic routes to Pyrazineacetamide, thio- and its derivatives.

Recent advancements in biocatalysis offer a promising avenue. For instance, the use of immobilized enzymes, such as Lipozyme® TL IM from Thermomyces lanuginosus, has been successfully applied to the synthesis of pyrazinamide derivatives in a continuous-flow system. researchgate.netnih.gov This enzymatic approach not only minimizes the use of hazardous reagents but also operates under milder reaction conditions, leading to higher yields and a more sustainable process. nih.govrsc.org Future research could focus on adapting these biocatalytic methods for the thionation of pyrazineacetamide or the direct synthesis from pyrazine (B50134) esters and thio-amines.

Furthermore, microwave-assisted synthesis in reactive eutectic media presents another innovative and environmentally benign approach. rsc.org This solvent-less method can lead to rapid reaction rates and improved atom economy. rsc.org Exploring the application of such techniques to the synthesis of thio-pyrazineacetamides could significantly reduce the environmental footprint of their production.

The Yamaguchi reaction, a well-established method for esterification and lactonization, has also been successfully employed in the synthesis of pyrazinamide analogues, avoiding the use of thionyl chloride. researchgate.net Investigating the adaptation of this and other modern coupling reactions for the formation of the thioamide bond in the context of the pyrazine scaffold is a critical area for future synthetic exploration.

A comparative overview of traditional versus modern synthetic approaches is presented in the table below:

| Synthetic Approach | Key Features | Potential Advantages for Thio-pyrazineacetamide Synthesis |

| Traditional Methods | Use of reagents like thionyl chloride. researchgate.net | Well-established and understood reaction mechanisms. |

| Biocatalysis | Employs enzymes like lipases in continuous-flow systems. researchgate.netnih.gov | Greener, milder conditions, high yields, and reduced waste. nih.gov |

| Microwave-Assisted Synthesis | Solvent-less reactions in eutectic media. rsc.org | Rapid reaction times and improved atom economy. rsc.org |

| Modern Coupling Reactions | e.g., Yamaguchi reaction. researchgate.net | Avoids hazardous reagents and can be highly efficient. researchgate.net |

Exploration of Undiscovered Biological Target Classes and Mechanisms

The primary biological target of pyrazinamide, the amide analog of Pyrazineacetamide, thio-, is well-documented in the context of Mycobacterium tuberculosis. drugbank.comasm.org Pyrazinamide is a prodrug that is converted to pyrazinoic acid, which disrupts membrane potential and inhibits fatty acid synthase I. drugbank.com More recent research has also implicated ribosomal protein S1 (RpsA) and aspartate decarboxylase (PanD) as potential targets. asm.orgnih.gov It is plausible that Pyrazineacetamide, thio- and its derivatives could interact with these same targets, potentially with altered efficacy or binding kinetics due to the presence of the thioamide group.

However, a significant opportunity lies in exploring entirely new biological target classes. The thioamide functional group is known to possess a range of biological activities, including acting as inhibitors of various enzymes and as H₂S donors. tandfonline.com This opens the door to investigating thio-pyrazineacetamide derivatives for applications beyond infectious diseases, such as in oncology, inflammation, and cardiovascular disease. mdpi.comresearchgate.net

For example, certain thioamide-containing compounds have shown promise as antithyroid agents by inhibiting the enzyme thyroid peroxidase. wikipedia.orgtaylorandfrancis.com Screening a library of novel thio-pyrazineacetamide derivatives against a panel of enzymes implicated in various diseases could uncover unexpected therapeutic potential.

Furthermore, the mechanism of action of thioamides can be multifaceted. They can act as bioisosteres for amides, enhancing proteolytic stability, and can also participate in unique biochemical reactions due to the properties of the sulfur atom. nih.gov A thorough investigation into the metabolic fate and mechanism of action of Pyrazineacetamide, thio- will be crucial in elucidating its full therapeutic potential.

| Potential Biological Target Class | Rationale for Investigation |

| Mycobacterial Enzymes | Analogy to pyrazinamide's known targets (e.g., PanD, RpsA). asm.orgnih.gov |

| Kinases | A common target class for pyrazine-containing compounds in oncology. |

| Proteases | Thioamide bonds can confer resistance to proteolysis, making them interesting for protease inhibitor design. nih.gov |

| Thyroid Peroxidase | Known target of some thioamide drugs. wikipedia.orgtaylorandfrancis.com |

Application of Artificial Intelligence and Machine Learning in De Novo Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These computational tools can be leveraged to accelerate the design and optimization of novel Pyrazineacetamide, thio- derivatives with desired biological activities and physicochemical properties.

De novo drug design algorithms, a subset of AI, can generate novel molecular structures from the ground up. scielo.org.co By providing the pyrazineacetamide, thio- scaffold as a starting point, these algorithms can explore a vast chemical space to propose new derivatives with enhanced target affinity, improved selectivity, or better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Machine learning models can be trained on existing data from pyrazinamide analogs and other thioamide-containing compounds to predict the biological activity and properties of newly designed molecules. This predictive power allows for the prioritization of the most promising candidates for synthesis and experimental testing, thereby saving time and resources.

The application of AI in drug discovery for thio-pyrazineacetamides can be conceptualized in the following workflow:

Scaffold Definition: Inputting the Pyrazineacetamide, thio- core structure.

Generative Models: Employing AI algorithms to generate a virtual library of novel derivatives.

Predictive Modeling: Using ML to predict the biological activity, toxicity, and pharmacokinetic properties of the generated molecules.

Prioritization: Ranking the virtual compounds based on their predicted profiles.

Synthesis and Validation: Synthesizing the top-ranked compounds for experimental verification.

This in silico approach can significantly streamline the early stages of drug discovery for this class of compounds.

Investigation of Pyrazineacetamide, Thio- Hybrid Molecules with Other Bioactive Scaffolds

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful tool in drug design to overcome drug resistance and enhance therapeutic efficacy. scielo.org.co The synthesis of hybrid molecules incorporating the Pyrazineacetamide, thio- scaffold with other known bioactive moieties is a compelling area for future research.

For instance, hybrids of pyrazinamide with isoniazid (B1672263) have been synthesized and shown to possess potent antitubercular activity. scielo.org.coredalyc.org Similarly, combining the thio-pyrazineacetamide core with other antitubercular agents could lead to synergistic effects and combat drug-resistant strains of M. tuberculosis. nih.gov

Beyond tuberculosis, the pyrazine scaffold has been incorporated into hybrid compounds with natural products like flavonoids and polyphenols, demonstrating potential in cancer and inflammatory diseases. mdpi.comnih.gov Exploring the synthesis of such hybrids with the thio-pyrazineacetamide moiety could unlock novel therapeutic applications. For example, a hybrid with a 4-phenylthiazol-2-amine scaffold has been investigated for its antimycobacterial properties. nih.govrsc.org

| Bioactive Scaffold | Potential Therapeutic Area of Hybrid |

| Isoniazid | Tuberculosis scielo.org.coredalyc.org |

| 4-Phenylthiazol-2-amine | Mycobacterial infections nih.govrsc.org |

| Flavonoids | Cancer, Inflammation mdpi.com |

| Polyphenols | Cancer, Inflammation nih.gov |

Q & A

Q. Methodological Answer :

- FT-IR : Identify S-H stretches (~2550 cm⁻¹) and confirm thioamide formation.

- NMR : ¹H NMR detects deshielding effects from sulfur; ¹³C NMR distinguishes C=S (~200 ppm) from C=O.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula. Compare fragmentation patterns with databases (e.g., EPA/NIH Mass Spectral Library) .

Advanced: How can PICOT/FINER frameworks improve research questions on thio-pyrazineacetamide’s therapeutic potential?

Methodological Answer :

Apply PICOT to structure hypotheses:

- P opulation: Specific bacterial strains (e.g., MRSA).

- I ntervention: Thio-pyrazineacetamide at MIC levels.

- C omparison: Hydrazino-derivatives or standard antibiotics.

- O utcome: Reduction in biofilm formation.

- T ime: 24-hour exposure.

FINER ensures feasibility and novelty: Prioritize studies addressing gaps in sulfur’s role in resistance modulation .

Basic: What safety protocols are recommended for handling thio-pyrazineacetamide in lab settings?

Q. Methodological Answer :

- Use PPE (gloves, goggles, lab coats) to prevent dermal/ocular exposure.

- Work in a fume hood to avoid inhalation.

- Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation.